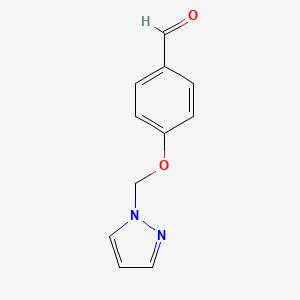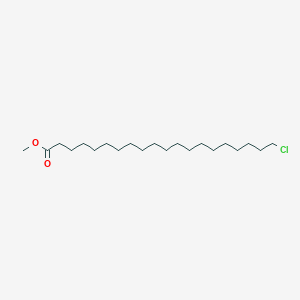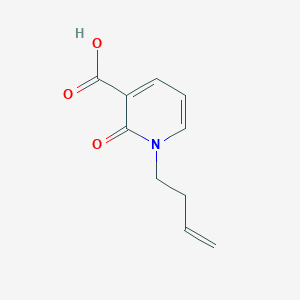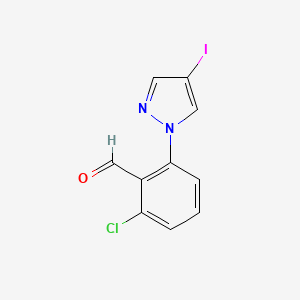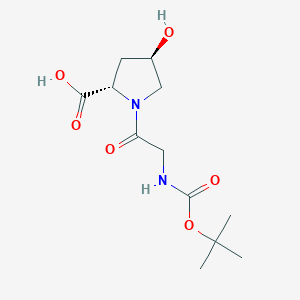![molecular formula C12H21FN2O2 B13338916 tert-Butyl 5-(aminomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13338916.png)
tert-Butyl 5-(aminomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-(aminomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate is a complex organic compound with a unique bicyclic structure. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable tool for researchers.
Preparation Methods
The synthesis of tert-Butyl 5-(aminomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate involves several steps. One common method includes the reaction of a suitable bicyclic precursor with tert-butyl chloroformate in the presence of a base. The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Chemical Reactions Analysis
tert-Butyl 5-(aminomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like hydroxide, cyanide, or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 5-(aminomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which tert-Butyl 5-(aminomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl 5-(aminomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate: This compound has a similar bicyclic structure but lacks the fluorine atom, resulting in different reactivity and applications.
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: This compound contains an oxygen atom in the bicyclic ring, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups and its stability, making it a valuable tool for researchers in various fields.
Properties
Molecular Formula |
C12H21FN2O2 |
|---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
tert-butyl 5-(aminomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate |
InChI |
InChI=1S/C12H21FN2O2/c1-11(2,3)17-10(16)15-5-4-12(13,7-14)8-6-9(8)15/h8-9H,4-7,14H2,1-3H3 |
InChI Key |
UDAJSUKJDVIDGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2C1C2)(CN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


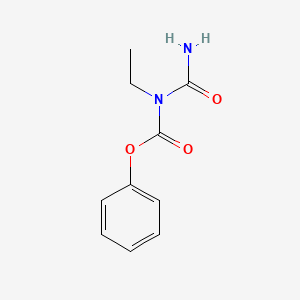
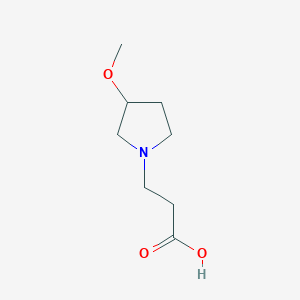
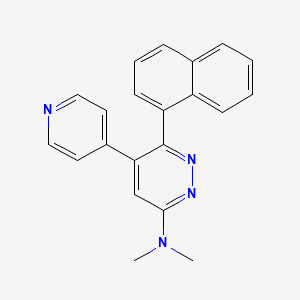
![5-Bromo-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B13338873.png)
